Ac-EEVVAC-pNA

HCV NS3 protease inhibitor screening chromogenic assay

Ac-EEVVAC-pNA (CAS 389868-12-6; molecular formula C₃₄H₅₀N₈O₁₃S; MW 810.87 g/mol) is a synthetic hexapeptide chromogenic substrate (Ac-Glu-Glu-Val-Val-Ala-Cys-pNA) designed for the continuous spectrophotometric determination of hepatitis C virus (HCV) NS3 serine protease activity. The EEVVAC sequence is derived directly from the NS5A-NS5B (5A-5B) cleavage junction of the HCV polyprotein, the most efficiently processed trans-cleavage site among the four NS3-dependent junctions.

Molecular Formula C34H50N8O13S
Molecular Weight 810.9 g/mol
Cat. No. B12401364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-EEVVAC-pNA
Molecular FormulaC34H50N8O13S
Molecular Weight810.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
InChIInChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1
InChIKeyCXUUUZFVYSBDCT-YNTMFAKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-EEVVAC-pNA: HCV NS3 Protease Chromogenic Substrate for Continuous Spectrophotometric Assays


Ac-EEVVAC-pNA (CAS 389868-12-6; molecular formula C₃₄H₅₀N₈O₁₃S; MW 810.87 g/mol) is a synthetic hexapeptide chromogenic substrate (Ac-Glu-Glu-Val-Val-Ala-Cys-pNA) designed for the continuous spectrophotometric determination of hepatitis C virus (HCV) NS3 serine protease activity . The EEVVAC sequence is derived directly from the NS5A-NS5B (5A-5B) cleavage junction of the HCV polyprotein, the most efficiently processed trans-cleavage site among the four NS3-dependent junctions [1]. Enzymatic cleavage at the Cys-pNA amide bond liberates p-nitroaniline (pNA), which exhibits maximum absorbance at approximately 405 nm, enabling real-time kinetic monitoring of proteolysis without the need for separation steps, quenched end-points, or specialized fluorescence detection equipment [2].

Why Generic HCV NS3 Substrate Substitution Fails: Ac-EEVVAC-pNA Differentiation Rationale


HCV NS3 protease substrates cannot be generically interchanged because three interdependent variables govern assay performance: (1) the peptide sequence determines catalytic efficiency (kcat/Km), which varies by orders of magnitude across cleavage site junctions and amino acid substitutions [1]; (2) the reporter chemistry (chromogenic pNA vs. fluorogenic AMC vs. FRET pairs) dictates detection modality, equipment compatibility, and susceptibility to compound interference [2]; and (3) the presence or absence of the NS4A cofactor peptide dramatically alters kinetic parameters—for the related 5A-pNA substrate, NS4A increases kcat approximately 4-fold (from 0.012 s⁻¹ to 0.05 s⁻¹) and kcat/Km approximately 6-fold (from 10 to 60 M⁻¹s⁻¹) [3]. Substituting Ac-EEVVAC-pNA with a fluorogenic AMC analog, a FRET depsipeptide, or a non-homologous pNA substrate without accounting for these variables introduces systematic bias in inhibitor IC₅₀ determinations, limits inter-laboratory data comparability, and may render the assay incompatible with the available detection infrastructure.

Ac-EEVVAC-pNA Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Chromogenic pNA Detection Avoids Compound Fluorescence Interference vs. Fluorogenic AMC and FRET Substrates

Ac-EEVVAC-pNA employs absorbance detection at 405 nm, circumventing the compound fluorescence interference problem that systematically affects fluorogenic AMC-based (λex 360–380 nm) and FRET-based substrates during inhibitor library screening . This interference is a well-documented limitation: the FRET substrate T-Abu-Q was specifically redesigned with the longer-wavelength TAMRA/QSY-7 pair to reduce spectral overlap with test compounds [1]. In contrast, the chromogenic pNA readout is inherently immune to compound autofluorescence and inner filter effects, providing a cleaner signal baseline for IC₅₀ determination without requiring specialized fluorescence plate readers or wavelength-optimized FRET pairs.

HCV NS3 protease inhibitor screening chromogenic assay fluorescence interference high-throughput screening

Authentic 5A-5B P6-P1 Sequence Preserves Critical Acidic Anchor Residues vs. Modified pNA Substrates

Ac-EEVVAC-pNA retains the authentic natural P6-P1 sequence (Ac-Glu-Glu-Val-Val-Ala-Cys-pNA) from the HCV 5A-5B cleavage junction, including the critical acidic residues Glu at P6 and P5 [1]. Systematic structure-activity studies by Ingallinella et al. (1998) demonstrated that deletion of the acidic P6 residue causes a >10-fold decrease in substrate activity, while simultaneous deletion of both P6 and P5 acidic residues results in a >100-fold decrease [2]. This contrasts with the earlier 5A-pNA substrate (EDVVRAbuC-pNA) used by Landro et al., which substitutes a non-natural α-aminobutyric acid (Abu) at the P2 position and employs a different N-terminal sequence (EDVV vs. EEVV), deviating from the native 5A-5B junction sequence [3].

HCV NS3 protease substrate specificity P6-P1 residues acid anchor structure-activity relationship

Catalytic Efficiency Trade-Off: pNA Substrate Lower Sensitivity vs. FRET Depsipeptides Is Balanced by Equipment Simplicity

The patent literature explicitly acknowledges that pNA-based chromogenic substrates for HCV NS3 protease are 'very inefficiently cleaved, requiring long reaction time and large quantities of the protease to generate weakly detectable signals' [1]. Quantitative comparison using the structurally related 5A-pNA substrate (EDVVRAbuC-pNA) from Landro et al. (1997) versus the optimized FRET depsipeptide T-Abu-Q from Konstantinidis et al. (2007) reveals approximately 335-fold lower catalytic efficiency for the pNA class [2][3]. However, this lower intrinsic sensitivity is offset by the universal compatibility of absorbance detection with standard laboratory spectrophotometers and 96/384-well plate readers, eliminating the need for fluorescence-capable instrumentation. This makes Ac-EEVVAC-pNA the pragmatic choice for laboratories where equipment simplicity, protocol transferability, and freedom from compound fluorescence artifacts outweigh the demand for maximum signal-to-noise ratio.

HCV NS3 protease catalytic efficiency kcat/Km substrate comparison assay sensitivity

Real-Time Continuous Kinetic Monitoring vs. Endpoint HPLC/PAGE Assays: Operational Throughput Advantage

Ac-EEVVAC-pNA enables continuous spectrophotometric monitoring of HCV NS3 protease activity in real time, directly generating progress curves suitable for kinetic analysis (Km, Vmax, kcat determination) and inhibitor mechanism-of-action studies (competitive, non-competitive, slow-binding) [1]. This contrasts with traditional HPLC-based and SDS-PAGE-based endpoint assays, which require discrete time-point sampling, separation steps, and post-run quantification [2]. The continuous format reduces per-data-point labor by eliminating separation steps and enables true initial velocity measurements essential for accurate Michaelis-Menten kinetic analysis. The optimization study by Lim-Wilby et al. (2000) explicitly identifies continuous chromogenic (pNA) and fluorogenic (AMC) assays as 'more preferable' compared to PAGE, ELISA, BIAcore, and RP-HPLC-based methods for inhibitor characterization .

HCV NS3 protease continuous assay kinetic monitoring throughput progress curve analysis

NS4A Cofactor Dependence as an Assay Fidelity Control: Relevance to In Vivo Protease Activation State

HCV NS3 protease activity toward peptide substrates is dramatically enhanced by the NS4A cofactor peptide. For the related 5A-pNA substrate, NS4A binding increases kcat from 0.012 s⁻¹ to 0.05 s⁻¹ (approximately 4.2-fold) and kcat/Km from 10 to 60 M⁻¹s⁻¹ (approximately 6-fold), with Km remaining relatively constant at approximately 1000–1100 µM [1]. This NS4A dependence is a unique feature of the authentic HCV protease system and provides an internal assay fidelity control: inhibitor potency shifts in the presence versus absence of NS4A can distinguish inhibitors that target the NS4A-activated conformation from those that bind independently of the cofactor [2]. Ac-EEVVAC-pNA, derived from the NS4A-dependent 5A-5B junction, is sensitive to this differential regulation, making it suitable for characterizing inhibitors across both the NS4A-free and NS4A-bound enzyme states—an experimental dimension unavailable with substrates derived from NS4A-independent cleavage sites or with non-homologous protease-substrate systems.

HCV NS3 protease NS4A cofactor enzyme activation allosteric regulation inhibitor mechanism

Supplier-Defined Storage Stability Enables Reproducible Longitudinal Studies vs. Uncharacterized Analogs

Commercially sourced Ac-EEVVAC-pNA is supplied with defined storage specifications: powder stability of 3 years at -20°C and 2 years at 4°C; in-solvent stability of 6 months at -80°C and 1 month at -20°C . Purity is specified at ≥95% (HPLC) by multiple suppliers, with molecular weight confirmed at 810.87 g/mol (C₃₄H₅₀N₈O₁₃S) . This level of supplier quality documentation is essential for longitudinal inhibitor screening programs where batch-to-batch consistency directly impacts the reproducibility of IC₅₀ determinations over months or years of testing. In-house synthesized or minimally characterized pNA peptide substrates lack these stability benchmarks, introducing uncontrolled variability in substrate integrity that can manifest as apparent shifts in inhibitor potency and confound structure-activity relationship (SAR) analysis .

peptide substrate storage stability reproducibility quality control procurement specification

Optimal Application Scenarios for Ac-EEVVAC-pNA: Evidence-Based Procurement and Experimental Deployment


Medium-Throughput HCV NS3 Protease Inhibitor Screening Using Standard Absorbance Plate Readers

Ac-EEVVAC-pNA is the substrate of choice for inhibitor screening campaigns in laboratories equipped with standard UV-Vis absorbance plate readers but lacking fluorescence detection capabilities. The chromogenic pNA readout at 405 nm avoids compound fluorescence interference—a documented limitation of AMC and FRET substrates—eliminating a common source of false positives in library screening [1]. The continuous assay format in 96-well or 384-well microtiter plates supports dozens of IC₅₀ determinations per plate per hour, with real-time progress curves enabling distinction between rapid-equilibrium and slow-binding inhibitor mechanisms . This scenario applies particularly to academic screening cores and small-to-medium biotech laboratories where instrument universality and protocol simplicity are prioritized over maximum signal-to-noise ratio.

Mechanistic Inhibitor Characterization: Distinguishing NS4A-Dependent vs. NS4A-Independent Binding Modes

When characterizing the mechanism of action of HCV NS3 protease inhibitors, Ac-EEVVAC-pNA enables parallel kinetic analysis in the presence and absence of the NS4A cofactor peptide. The NS4A dependence of 5A-5B junction-derived substrates—NS4A increases kcat approximately 4.2-fold and kcat/Km approximately 6-fold for the pNA substrate class—provides a built-in experimental lever to classify inhibitors as NS4A-dependent (binding preferentially or exclusively to the activated NS3-NS4A complex) versus NS4A-independent (binding to free NS3 protease) [2]. This mechanistic information is critical for drug discovery programs targeting the physiologically relevant NS3-NS4A heterodimer and cannot be obtained using substrates derived from NS4A-independent cleavage junctions or generic serine protease substrates.

Structure-Activity Relationship (SAR) Studies Requiring Biologically Authentic Substrate Sequence Context

For medicinal chemistry programs where inhibitor design is guided by mimicking the ground-state binding of the natural substrate at the NS3 active site, Ac-EEVVAC-pNA provides the authentic P6-P1 sequence from the most efficiently processed trans-cleavage junction (NS5A-NS5B). The retention of the critical acidic residues Glu at P6 and P5—whose deletion causes >10-fold and >100-fold activity losses, respectively [3]—ensures that inhibitor competition occurs in the correct structural context of the native substrate binding mode. This is particularly relevant when co-crystallography or NMR structures of inhibitor-protease complexes are correlated with biochemical IC₅₀ values, as the substrate sequence fidelity minimizes confounding variables arising from non-native peptide-enzyme interactions.

Cross-Laboratory Reproducibility and Longitudinal Inhibitor Profiling Programs

Multi-year drug discovery programs requiring consistent inhibitor potency measurements across different laboratories and experimental batches benefit from the supplier-certified purity (≥95% HPLC) and documented storage stability (powder: -20°C for 3 years; solution: -80°C for 6 months) of commercially sourced Ac-EEVVAC-pNA . The availability of batch-specific certificates of analysis and the compound's well-defined CAS registry number (389868-12-6) facilitate procurement traceability and method transfer between collaborating sites—critical considerations for lead optimization programs where IC₅₀ shifts of less than 3-fold are considered meaningful SAR signals.

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